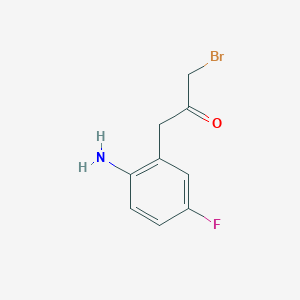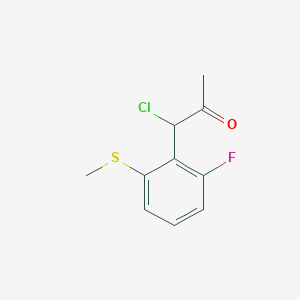
tert-Butyl 2-(2-(4-(trifluoromethoxy)phenyl)acetyl)hydrazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-(2-(4-(trifluoromethoxy)phenyl)acetyl)hydrazinecarboxylate is a complex organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, an acetyl group, and a hydrazinecarboxylate moiety
Méthodes De Préparation
The synthesis of tert-Butyl 2-(2-(4-(trifluoromethoxy)phenyl)acetyl)hydrazinecarboxylate typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the reaction of 4-(trifluoromethoxy)benzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then reacted with tert-butyl chloroformate under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Analyse Des Réactions Chimiques
tert-Butyl 2-(2-(4-(trifluoromethoxy)phenyl)acetyl)hydrazinecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions, where nucleophiles replace the trifluoromethoxy group under appropriate conditions.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Applications De Recherche Scientifique
tert-Butyl 2-(2-(4-(trifluoromethoxy)phenyl)acetyl)hydrazinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It is used in the development of new materials with unique properties, such as improved stability and reactivity.
Mécanisme D'action
The mechanism of action of tert-Butyl 2-(2-(4-(trifluoromethoxy)phenyl)acetyl)hydrazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to effectively interact with hydrophobic pockets in proteins. The hydrazinecarboxylate moiety can form hydrogen bonds with amino acid residues, further stabilizing the compound-protein complex. These interactions can modulate the activity of the target protein, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
tert-Butyl 2-(2-(4-(trifluoromethoxy)phenyl)acetyl)hydrazinecarboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate: This compound also contains a trifluoromethyl group and a tert-butyl ester, but differs in the presence of a piperazine ring instead of a hydrazinecarboxylate moiety.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This compound features an ethoxy group and a piperazine ring, highlighting the diversity of functional groups that can be incorporated into similar structures.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C14H17F3N2O4 |
|---|---|
Poids moléculaire |
334.29 g/mol |
Nom IUPAC |
tert-butyl N-[[2-[4-(trifluoromethoxy)phenyl]acetyl]amino]carbamate |
InChI |
InChI=1S/C14H17F3N2O4/c1-13(2,3)23-12(21)19-18-11(20)8-9-4-6-10(7-5-9)22-14(15,16)17/h4-7H,8H2,1-3H3,(H,18,20)(H,19,21) |
Clé InChI |
JRRJRQQIPZDOBR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NNC(=O)CC1=CC=C(C=C1)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



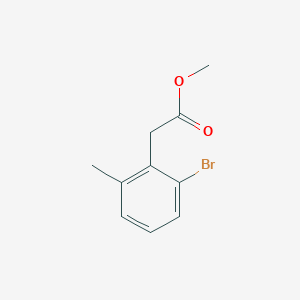
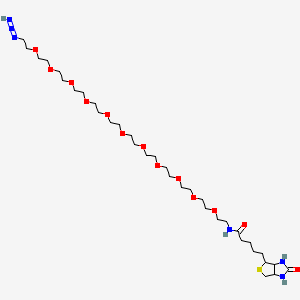
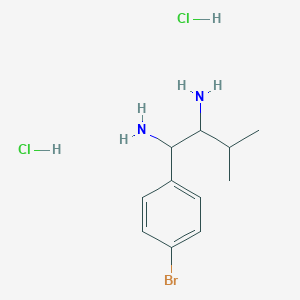
![4H-Thiazolo[5,4-b][1,4]thiazin-5(6H)-one](/img/structure/B14050574.png)
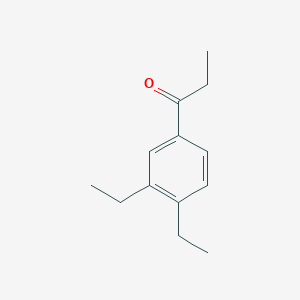
![(5-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B14050588.png)



